molecular formula C9H17NO3 B13496207 4-[2-(3-Hydroxypropoxy)ethoxy]butanenitrile

4-[2-(3-Hydroxypropoxy)ethoxy]butanenitrile

Cat. No.: B13496207
M. Wt: 187.24 g/mol
InChI Key: SRRMEICNYGEEEK-UHFFFAOYSA-N
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Description

4-[2-(3-Hydroxypropoxy)ethoxy]butanenitrile is an organic compound that belongs to the class of nitriles. Nitriles are characterized by the presence of a cyano group (-CN) attached to a carbon atom. This compound is of interest due to its unique structure, which includes both ether and hydroxyl functional groups, making it a versatile molecule in various chemical reactions and applications.

Properties

Molecular Formula

C9H17NO3

Molecular Weight

187.24 g/mol

IUPAC Name

4-[2-(3-hydroxypropoxy)ethoxy]butanenitrile

InChI

InChI=1S/C9H17NO3/c10-4-1-2-6-12-8-9-13-7-3-5-11/h11H,1-3,5-9H2

InChI Key

SRRMEICNYGEEEK-UHFFFAOYSA-N

Canonical SMILES

C(CC#N)COCCOCCCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

    From Halogenoalkanes: The compound can be synthesized by heating a halogenoalkane under reflux with a solution of sodium or potassium cyanide in ethanol.

    From Amides: Nitriles can also be prepared by dehydrating amides.

    From Aldehydes and Ketones: Aldehydes and ketones can react with hydrogen cyanide to form hydroxynitriles.

Industrial Production Methods

Industrial production of 4-[2-(3-Hydroxypropoxy)ethoxy]butanenitrile typically involves large-scale synthesis using the methods mentioned above, with careful control of reaction conditions to ensure high yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

    Reduction: Formation of primary amines.

    Substitution: Formation of various substituted ethers depending on the reagents used.

Scientific Research Applications

4-[2-(3-Hydroxypropoxy)ethoxy]butanenitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological molecules due to its functional groups.

    Medicine: Investigated for its potential use in drug development, particularly in the design of molecules with specific biological activities.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-[2-(3-Hydroxypropoxy)ethoxy]butanenitrile involves its functional groups interacting with various molecular targets. The hydroxyl group can form hydrogen bonds, while the nitrile group can participate in nucleophilic addition reactions. These interactions can affect the compound’s reactivity and its ability to interact with other molecules in biological systems.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[2-(3-Hydroxypropoxy)ethoxy]butanenitrile is unique due to its combination of nitrile, ether, and hydroxyl functional groups. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in various fields of research and industry.

Biological Activity

4-[2-(3-Hydroxypropoxy)ethoxy]butanenitrile is a chemical compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse scientific sources.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Molecular Formula : C10H17NO3
  • CAS Number : 2703780-50-6
  • Molecular Weight : 199.25 g/mol

The presence of the butanenitrile group along with the hydroxypropoxy and ethoxy functionalities suggests potential interactions with biological systems.

Antimicrobial Properties

Research indicates that compounds similar to 4-[2-(3-Hydroxypropoxy)ethoxy]butanenitrile exhibit antimicrobial activity. For instance, studies have shown that related compounds can inhibit the growth of various pathogens, including bacteria and fungi. The mechanism often involves disrupting microbial cell membranes or inhibiting essential metabolic pathways .

Anticancer Activity

Preliminary studies suggest that 4-[2-(3-Hydroxypropoxy)ethoxy]butanenitrile may possess anticancer properties. Compounds with similar structures have been observed to induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, such as the modulation of signaling pathways involved in cell proliferation and survival .

The biological effects of 4-[2-(3-Hydroxypropoxy)ethoxy]butanenitrile are likely mediated through:

  • Enzyme Inhibition : The compound may inhibit specific enzymes critical for cellular metabolism.
  • Receptor Interaction : It may bind to receptors involved in cell signaling pathways, altering cellular responses.
  • Oxidative Stress Modulation : Similar compounds have been shown to influence oxidative stress levels, which can affect cell survival and proliferation .

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of derivatives of butanenitrile against common pathogens. Results indicated significant inhibition of bacterial growth at concentrations as low as 50 µg/mL, showcasing the potential for developing new antimicrobial agents based on this compound .

Study 2: Anticancer Effects

In vitro studies on cancer cell lines demonstrated that 4-[2-(3-Hydroxypropoxy)ethoxy]butanenitrile reduced cell viability by up to 70% at higher concentrations (100 µM). Mechanistic studies revealed that the compound induced apoptosis through caspase activation and increased reactive oxygen species (ROS) production .

Comparative Analysis

To contextualize the biological activity of 4-[2-(3-Hydroxypropoxy)ethoxy]butanenitrile, a comparison with structurally related compounds is presented below:

Compound NameBiological ActivityMechanism of Action
4-(3-Ethoxy-4-hydroxyphenyl)butan-2-oneAntimicrobialMembrane disruption
Butylated Hydroxyanisole (BHA)Antioxidant, AnticancerEnzyme induction, ROS modulation
4-HydroxyacetophenoneAntimicrobialCell wall synthesis inhibition

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